molecular formula C7H14Cl2N4 B1402634 4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride CAS No. 1361112-68-6

4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride

Cat. No. B1402634
M. Wt: 225.12 g/mol
InChI Key: QFSMYZFXRANOOF-UHFFFAOYSA-N
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Description

“4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride” is a chemical compound with the molecular weight of 152.2 . The compound is stored at a temperature of 4 degrees Celsius .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes “4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride”, has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride” includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The InChI code of the compound is 1S/C7H12N4/c1-11-5-9-10-7(11)6-3-2-4-8-6/h5-6,8H,2-4H2,1H3 .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Derivative Development

4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride is part of a class of compounds that have been extensively studied for their synthesis and derivative development. The core motif of 1,2,4-triazoles plays a vital role in various clinical drugs, and the synthesis of N-substituted pyrrolidine derivatives bearing the 1,2,4-triazole ring has led to the creation of a library of derivatives with potential biological activities (Prasad et al., 2021).

Biological and Antimicrobial Activities

The 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Research has shown that compounds like 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its derivatives exhibit good to moderate antimicrobial activity, highlighting the potential use of these compounds in pharmaceutical applications (Bayrak et al., 2009).

Corrosion Inhibition

One interesting application of 4H-1,2,4-triazole derivatives is in the field of corrosion inhibition. These compounds have been studied for their effectiveness in protecting mild steel in acidic environments. The results suggest that certain triazole derivatives are efficient corrosion inhibitors, which could be crucial for industrial applications (Bentiss et al., 2007).

Antioxidant Properties

Research into the antioxidant properties of 1,2,4-triazole derivatives has revealed that certain compounds exhibit significant antioxidant and antiradical activities. This suggests potential applications in areas where oxidative stress is a concern, such as in the treatment of certain diseases or in the preservation of materials (Bekircan et al., 2008).

Antifungal Activities

The antifungal properties of novel 1,2,4-triazole derivatives have also been explored, with some compounds showing significant efficacy against various phytopathogens. This suggests potential agricultural applications in the control of plant diseases (Bai et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride” and similar compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

4-methyl-3-pyrrolidin-2-yl-1,2,4-triazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-11-5-9-10-7(11)6-3-2-4-8-6;;/h5-6,8H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSMYZFXRANOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride
Reactant of Route 2
4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride
Reactant of Route 3
4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride
Reactant of Route 4
4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride
Reactant of Route 5
4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride
Reactant of Route 6
4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride

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